

DY268: A Technical Guide to its Biological Activity and Targets

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Compound of Interest

Compound Name: DY268

Cat. No.: B15617713

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Abstract

DY268 is a potent and selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. With a high affinity for FXR, **DY268** serves as a critical tool for investigating the physiological and pathological roles of this receptor. Its primary application lies in the study of drug-induced liver injury (DILI), where it can help elucidate the mechanisms of hepatotoxicity related to the disruption of bile acid signaling. This technical guide provides a comprehensive overview of the biological activity of **DY268**, its target, quantitative data on its potency, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

Core Biological Target: Farnesoid X Receptor (FXR)

DY268's primary molecular target is the Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily.[1][2][3] FXR is highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.

Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[5] The activation of FXR by its agonists initiates a cascade of events that are central to maintaining

metabolic homeostasis.

Mechanism of Action of DY268

DY268 acts as a competitive antagonist of FXR. It binds to the ligand-binding domain of the receptor, thereby preventing the binding of natural bile acid agonists. This blockade inhibits the conformational changes required for the recruitment of coactivator proteins, leading to a suppression of FXR-mediated gene transcription.^[6] By inhibiting FXR, **DY268** can be used to study the consequences of disrupted bile acid signaling, which is implicated in conditions such as cholestasis and drug-induced liver injury.^[3]

Quantitative Data

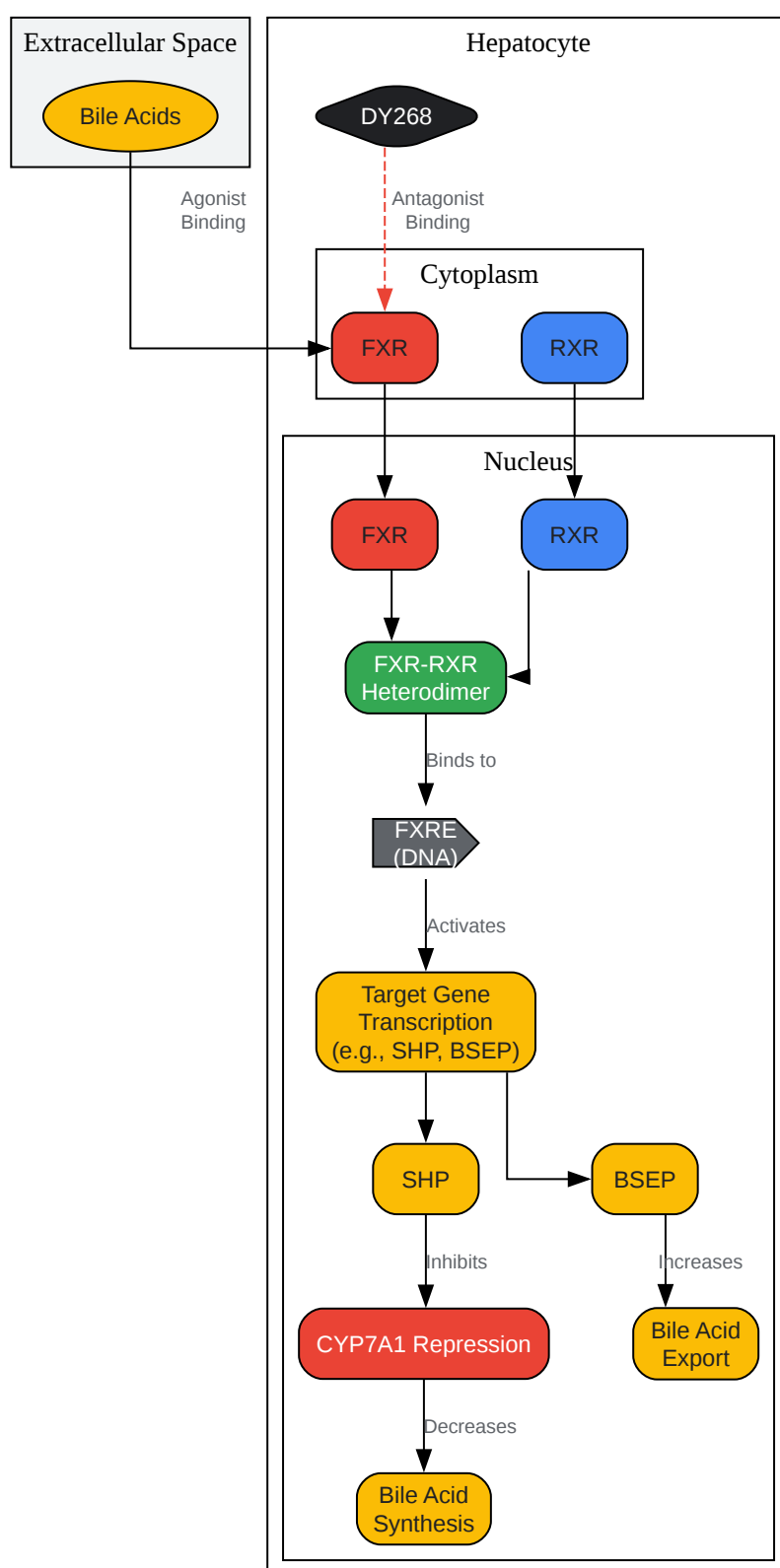
The potency of **DY268** has been characterized in various assays, with the following key quantitative metrics:

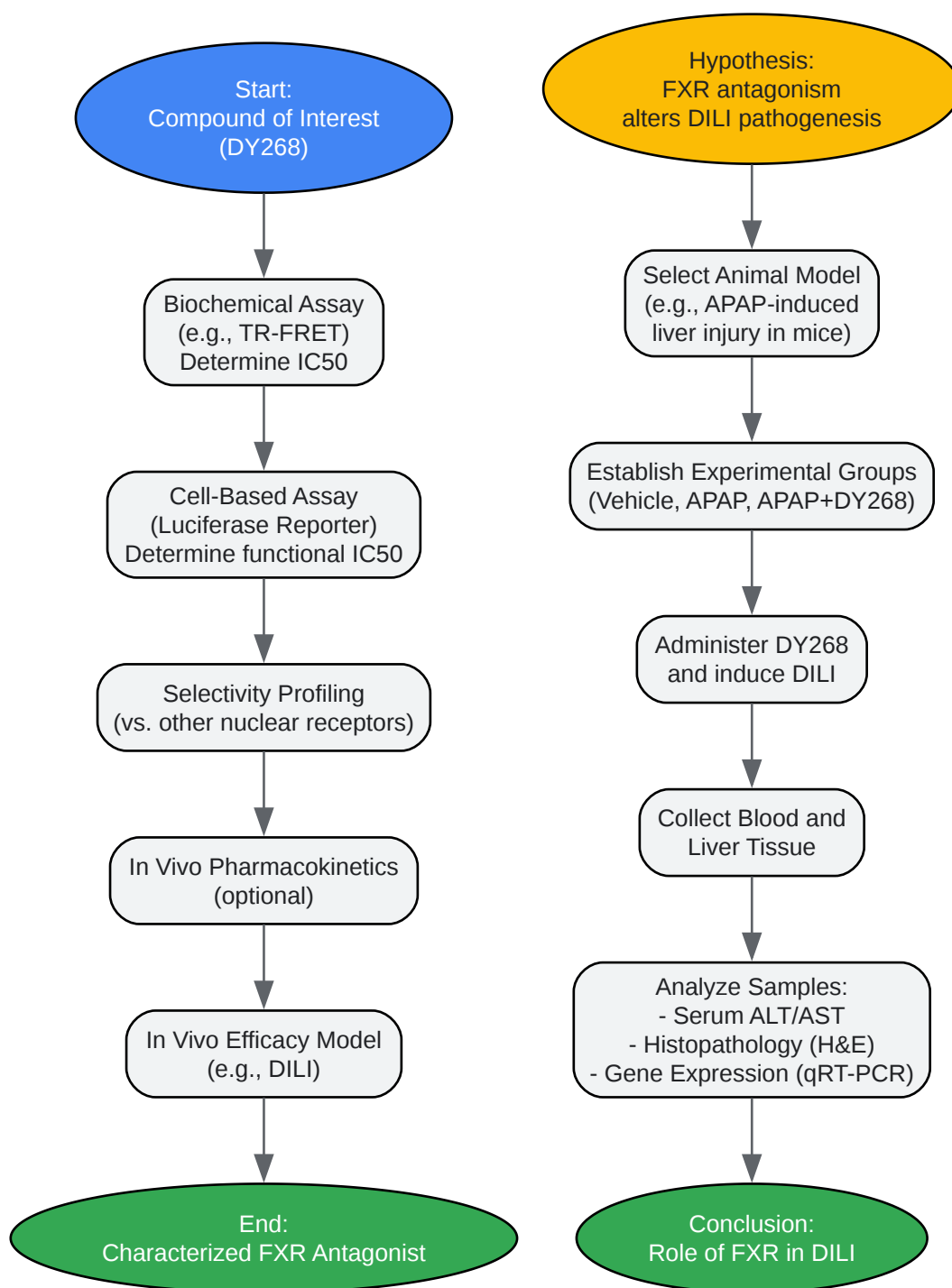
Parameter	Value	Assay Type	Reference
IC50	7.5 nM	Biochemical Assay	^{[1][2][3]}
IC50	468 nM	Cell-based FXR Transactivation Assay	^{[1][3]}

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

The FXR signaling pathway plays a crucial role in regulating bile acid synthesis and transport. **DY268**, by antagonizing FXR, modulates this pathway.





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References

- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical control of the nuclear bile acid receptor FXR with a photohormone - PMC [pmc.ncbi.nlm.nih.gov]
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